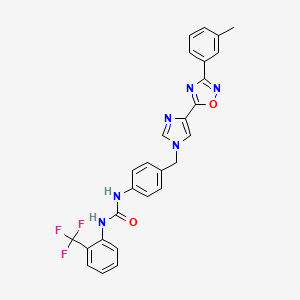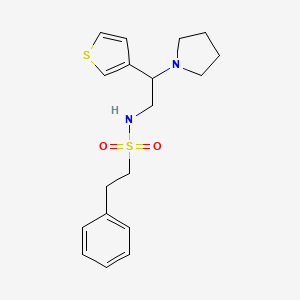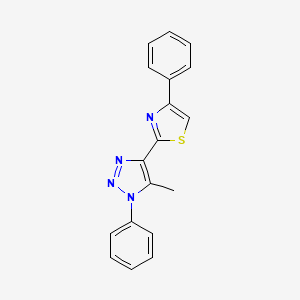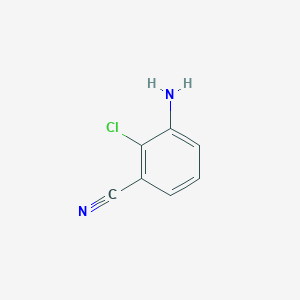
1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone” is a chemical compound . It has immense potential for scientific research.
Molecular Structure Analysis
The molecular formula of “1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone” is C9H17N3O, and its molecular weight is 183.25 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone” are not detailed in the retrieved sources .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone, focusing on six unique applications:
Pharmacological Research
1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone is extensively studied for its potential pharmacological properties. Researchers investigate its role as a ligand for various receptors, including serotonin and dopamine receptors. This compound’s interaction with these receptors can help in developing new treatments for psychiatric and neurological disorders such as depression, anxiety, and schizophrenia .
Medicinal Chemistry
In medicinal chemistry, this compound is used as a scaffold for designing new drugs. Its unique structure allows for modifications that can enhance its efficacy and selectivity towards specific biological targets. This makes it a valuable starting point for synthesizing novel therapeutic agents .
Neuropharmacology
1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone is also significant in neuropharmacology research. Studies focus on its effects on the central nervous system, particularly its potential to modulate neurotransmitter systems. This research is crucial for understanding the compound’s potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cancer Research
This compound is being explored for its anti-cancer properties. Researchers are investigating its ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). These studies aim to develop new chemotherapeutic agents that are more effective and have fewer side effects than current treatments.
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of 1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone is essential for drug development. Researchers study how this compound is absorbed, distributed, metabolized, and excreted in the body. These studies help in optimizing the dosage and delivery methods for potential therapeutic applications .
Chemical Biology
In chemical biology, this compound is used as a tool to study biological processes at the molecular level. Its ability to interact with specific proteins and enzymes makes it useful for probing cellular mechanisms and pathways. This research can lead to the discovery of new biological targets for drug development .
These applications highlight the versatility and importance of 1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone in various fields of scientific research. Each application provides valuable insights that can contribute to the development of new therapies and enhance our understanding of complex biological systems.
If you have any specific questions or need further details on any of these applications, feel free to ask!
ChemicalBook MDPI Pharmaceuticals Benchchem
Safety and Hazards
特性
IUPAC Name |
1-[3-(4-phenylpiperazine-1-carbonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-13(20)19-11-14(12-19)16(21)18-9-7-17(8-10-18)15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYCASKEHXGNRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

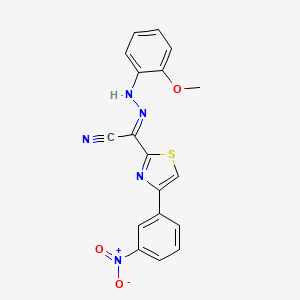
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2624262.png)
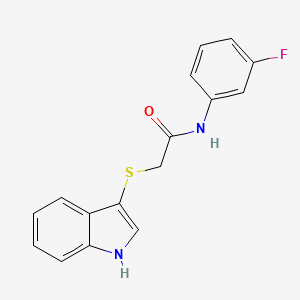
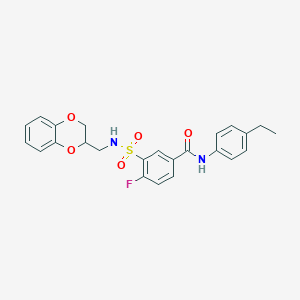
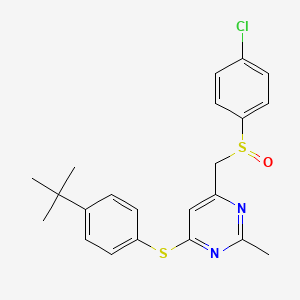
![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B2624267.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2624268.png)
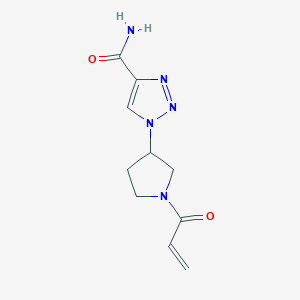
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2624272.png)
